molecular formula C46H74O20S B1259160 Bacopaside I CAS No. 382148-47-2

Bacopaside I

Cat. No.: B1259160
CAS No.: 382148-47-2
M. Wt: 979.1 g/mol
InChI Key: SKFWOYHZBNAJGA-YAOMZRCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacopaside I is primarily extracted from Bacopa monnieri through a series of solvent extraction and chromatographic techniques. The plant material is typically dried and powdered before being subjected to extraction with solvents like methanol or ethanol. The extract is then purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Bacopa monnieri. The process includes:

Chemical Reactions Analysis

Types of Reactions: Bacopaside I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Bacopaside I has a wide range of scientific research applications:

Mechanism of Action

Bacopaside I exerts its effects through several mechanisms:

Comparison with Similar Compounds

Bacopaside I is part of a family of triterpene saponins known as bacopasides. Similar compounds include:

Uniqueness of this compound: this compound stands out due to its potent antioxidant and antidepressant-like effects, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWOYHZBNAJGA-YAOMZRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382148-47-2
Record name Bacopaside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BACOPASIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Bacopaside I and where is it found?

A1: this compound is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]

Q3: How does this compound exert its effects on the nervous system?

A3: While the exact mechanisms are still under investigation, research suggests that this compound contributes to neuroprotection through various pathways:

  • Antioxidant activity: this compound exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.
  • Cerebral energy metabolism: Studies indicate that this compound improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []
  • Neurotransmitter modulation: There is evidence suggesting that this compound may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.
  • Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that this compound might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.

Q4: What are the potential therapeutic applications of this compound?

A4: Research on this compound points towards its potential use in addressing several health conditions:

  • Cognitive enhancement: this compound has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.
  • Neurodegenerative diseases: Due to its neuroprotective properties, this compound is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []
  • Depression and anxiety: Studies suggest that this compound may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]
  • Stroke recovery: Preclinical research indicates that this compound might help reduce brain damage and improve functional recovery after a stroke. [, ]

Q5: How is this compound absorbed and metabolized in the body?

A5: While detailed pharmacokinetic studies on this compound are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]

Q6: Are there any known safety concerns associated with this compound?

A6: Research on the safety profile of this compound is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated this compound. []

Q7: What are the challenges in developing this compound as a therapeutic agent?

A7: Some challenges in developing this compound as a drug candidate include:

  • Bioavailability: Like many saponins, this compound may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]
  • Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver this compound across this barrier is crucial for its therapeutic success in neurological disorders. [, ]
  • Standardization and quality control: Ensuring consistent quality and purity of this compound extracts is vital for reliable research and therapeutic applications. [, ]

Q8: What are the future directions for research on this compound?

A8: Future research on this compound will likely focus on:

  • Formulation development: Exploring novel drug delivery systems to enhance its bioavailability and brain penetration. []
  • Biomarker discovery: Identifying biomarkers that can predict treatment response, monitor efficacy, and assess potential adverse effects. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.